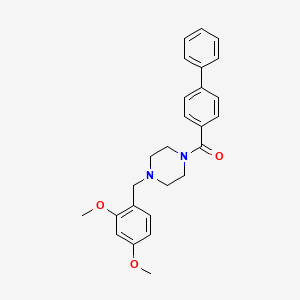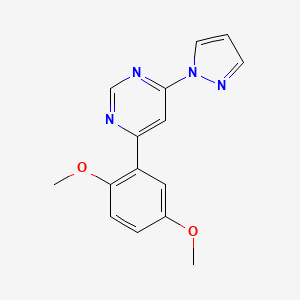
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine, also known as PDP, is a novel compound that has gained significant attention in the field of scientific research. PDP is a pyrimidine derivative that has shown potential in various biological applications due to its unique chemical structure.
作用機序
The mechanism of action of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been found to increase the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages for lab experiments, including its easy synthesis method, low cost, and high purity. However, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine also has some limitations, including its low solubility in water, which limits its use in aqueous solutions. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine. One potential direction is to investigate the potential of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine as a therapeutic agent for cancer and neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine in animal models to determine its efficacy and safety. Additionally, the development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine analogs with improved solubility and bioavailability could expand its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine is a novel compound that has shown potential in various scientific research applications. The synthesis method of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been optimized to improve yield and purity. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects, including reducing oxidative stress and inflammation. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages for lab experiments, including its easy synthesis method and low cost. However, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine also has some limitations, including its low solubility in water and limited in vivo studies. There are several future directions for the research and development of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine, including investigating its potential as a therapeutic agent and developing 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine analogs with improved properties.
合成法
The synthesis of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine involves the reaction of 2,5-dimethoxybenzaldehyde with 4-aminoantipyrine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with guanidine hydrochloride to produce 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine. The synthesis method of 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been optimized to improve yield and purity.
科学的研究の応用
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine has been found to have antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-4-5-14(21-2)12(8-11)13-9-15(17-10-16-13)19-7-3-6-18-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAVPLPLGBLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)
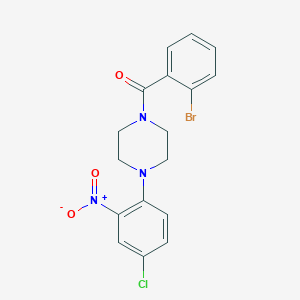
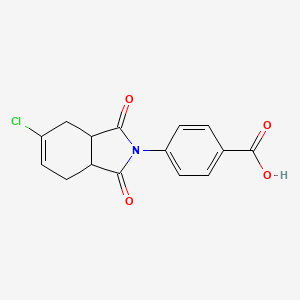
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)

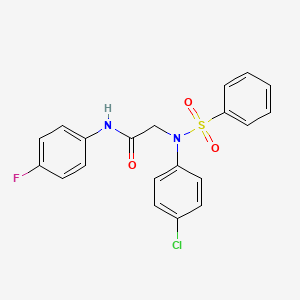
![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)
